N-(3,4-difluorophenyl)benzenesulfonamide
Overview
Description
N-(3,4-difluorophenyl)benzenesulfonamide, also known as DFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. DFB is a sulfonamide derivative that possesses unique properties, making it a promising candidate for drug discovery and other scientific research applications.
Scientific Research Applications
Antitumor and Enzyme Inhibition Potential
Synthesis and Antiproliferative Activity :N-(3,4-difluorophenyl)benzenesulfonamide derivatives are synthesized for potential antiproliferative agents. In particular, derivatives like 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide have showcased significant antiproliferative activity against various cancer cell lines, including breast cancer and neuroblastoma cell lines. These findings highlight the potential application of these derivatives in cancer treatment. Furthermore, the structure-activity relationship studies of these compounds can contribute to the development of new lead anticancer agents (Motavallizadeh et al., 2014).
Applications in Photodynamic Therapy
New Photosensitizers for Cancer Treatment :Derivatives of this compound are also being studied for their application in photodynamic therapy, a treatment method for cancer. Newly synthesized compounds, such as certain zinc phthalocyanine derivatives with benzenesulfonamide groups, exhibit good fluorescence properties and high singlet oxygen quantum yields, essential for Type II photodynamic therapy mechanisms. These features make them potential candidates for the treatment of cancer through photodynamic therapy (Pişkin et al., 2020).
Enzyme Inhibition for Therapeutic Applications
Inhibition of Carbonic Anhydrase :Certain this compound derivatives have been synthesized and evaluated for their inhibitory effects on carbonic anhydrase enzymes, which are crucial in various physiological processes. The synthesized compounds have shown potent inhibitory effects on different isoenzymes of carbonic anhydrase, highlighting their potential therapeutic applications in treating conditions related to enzyme dysregulation (Gul et al., 2016).
properties
IUPAC Name |
N-(3,4-difluorophenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2S/c13-11-7-6-9(8-12(11)14)15-18(16,17)10-4-2-1-3-5-10/h1-8,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFHAYWBZJDMKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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